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molecular formula C12H32O3Si3 B8581207 Trimethylsilyl ether of glycerol

Trimethylsilyl ether of glycerol

Cat. No. B8581207
M. Wt: 308.64 g/mol
InChI Key: JQUGYGVCECHKBA-UHFFFAOYSA-N
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Patent
US05142081

Procedure details

1 mole of glycerol, 4 moles of trimethylchlorosilane and 0.003 moles of trimethylbenzyl ammonium chloride were reacted at the reflux temperature (54°-102° C.) as in Example 1. Excess silylating agent was distilled off after termination of the reaction. The catalyst was filtered off when the reaction mixture was cold.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
0.003 mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].[CH3:7][Si:8]([CH3:11])([CH3:10])Cl>[Cl-].C[N+](C)(C)CC1C=CC=CC=1>[CH3:7][Si:8]([CH3:11])([CH3:10])[O:1][CH2:2][CH:3]([O:4][Si:8]([CH3:11])([CH3:10])[CH3:7])[CH2:5][O:6][Si:8]([CH3:11])([CH3:10])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
4 mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
0.003 mol
Type
catalyst
Smiles
[Cl-].C[N+](CC1=CC=CC=C1)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
after termination of the reaction
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off when the reaction mixture

Outcomes

Product
Name
Type
Smiles
C[Si](OCC(CO[Si](C)(C)C)O[Si](C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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